
4-(溴甲基)-3-甲氧基苯甲腈
概述
描述
4-(Bromomethyl)-3-methoxybenzonitrile is a compound of interest in various chemical research and development areas. Its structure comprises a bromomethyl group attached to a benzonitrile ring with a methoxy substituent, making it a valuable intermediate for synthetic organic chemistry applications.
Synthesis Analysis
The synthesis of compounds similar to 4-(Bromomethyl)-3-methoxybenzonitrile often involves halogenation, nucleophilic substitution, and functional group transformations. For instance, methyl 4-bromo-2-methoxybenzoate has been synthesized from 4-bromo-2-fluorotoluene through bromination, hydrolysis, cyanidation, methoxylation, hydrolysis, and esterification processes with an overall yield of about 47% and purity of 99.8% (Chen, 2008).
Molecular Structure Analysis
Molecular structure and conformation studies of related brominated compounds reveal insights into their geometrical parameters, including bond lengths, angles, and dihedral angles, obtained through X-ray crystallography and spectroscopic methods. For example, the structure and vibrational analysis of 4-bromo-3-(methoxymethoxy) benzoic acid have been detailed, providing insights into bond orientations and electronic properties (S. Yadav et al., 2022).
Chemical Reactions and Properties
Brominated aromatic nitriles, like 4-(Bromomethyl)-3-methoxybenzonitrile, participate in various chemical reactions, including nucleophilic substitution and coupling reactions. The reactivity towards different conditions and reagents can significantly impact the synthesis of target molecules. For instance, the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines demonstrates the potential of brominated intermediates in forming complex heterocyclic structures (Jun He et al., 2016).
科学研究应用
分子几何形状和振动频率: Shajikumar 和 Raman (2018) 在 "东方化学杂志" 中的一项研究讨论了 4-溴-3-甲基苯甲腈(一种相关化合物)的分子几何形状和振动频率与丙酮的相似性,强调了使用计算方法预测其热力学性质的潜力 (Shajikumar & Raman, 2018).
合成新化合物: Gadaginamath 和 Patil (2002) 在 "化学信息" 中合成了包括 6-溴-1-丁基-3-乙氧基羰基-2-甲基吲哚-5-氧基乙腈在内的化合物,证明了溴甲基苯甲腈衍生物在创建新型化学实体中的效用 (Gadaginamath & Patil, 2002).
太阳能电池应用: Prakasam、Sakthi 和 Anbarasan (2013) 研究了用于染料敏化太阳能电池的 4-甲氧基苯甲腈染料敏化剂,表明苯甲腈衍生物在可再生能源技术中的相关性 (Prakasam, Sakthi, & Anbarasan, 2013).
氢键络合物: Bocharov 等人 (1998) 研究了 4-甲氧基苯甲腈的氢键络合物,揭示了其在溶液中的行为及其对核磁共振光谱性质的影响 (Bocharov, Bureiko, Golubev, & Shajakhmedov, 1998).
脂肪酸的衍生化试剂: Ertel 和 Carstensen (1987) 探索了 4-溴甲基-7-甲氧基香豆素作为脂肪酸的衍生化试剂,尽管他们注意到由于碱催化的溶剂分解而存在局限性 (Ertel & Carstensen, 1987).
酪氨酸酶抑制剂: Nihei 和 Kubo (2019) 发现苯甲腈,包括 4-甲基苯甲腈,充当酪氨酸酶抑制剂,展示了在制药中的潜在应用 (Nihei & Kubo, 2019).
安全和危害
作用机制
Target of Action
4-(Bromomethyl)-3-methoxybenzonitrile is primarily used in the synthesis of substances in laboratory settings . It is often used as a reagent in Suzuki–Miyaura (SM) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
In SM cross-coupling reactions, 4-(Bromomethyl)-3-methoxybenzonitrile interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 4-(Bromomethyl)-3-methoxybenzonitrile are primarily related to the formation of carbon–carbon bonds in organic synthesis . The compound’s action can lead to the creation of new organoboron reagents, which can be used in further reactions . The downstream effects of these reactions can include the synthesis of complex organic molecules, contributing to various fields such as medicinal chemistry and materials science.
Pharmacokinetics
It’s important to note that the compound is classified as a skin corrosive, serious eye damage inducer, and respiratory sensitizer . Therefore, its bioavailability and potential effects on biological systems should be considered with caution.
Result of Action
The result of the action of 4-(Bromomethyl)-3-methoxybenzonitrile is the formation of new carbon–carbon bonds, enabling the synthesis of complex organic molecules . On a molecular and cellular level, it’s important to note that the compound may cause severe skin burns, eye damage, and may induce respiratory sensitization if inhaled .
Action Environment
The action of 4-(Bromomethyl)-3-methoxybenzonitrile is influenced by various environmental factors. For instance, the success of SM cross-coupling reactions depends on the presence of a transition metal catalyst, typically palladium . Additionally, the reactions are typically carried out under mild and functional group tolerant conditions . The stability of the compound can also be influenced by factors such as temperature and pH.
属性
IUPAC Name |
4-(bromomethyl)-3-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-9-4-7(6-11)2-3-8(9)5-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOJMSXNCBJLFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563638 | |
| Record name | 4-(Bromomethyl)-3-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-3-methoxybenzonitrile | |
CAS RN |
104436-60-4 | |
| Record name | 4-(Bromomethyl)-3-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(bromomethyl)-3-methoxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

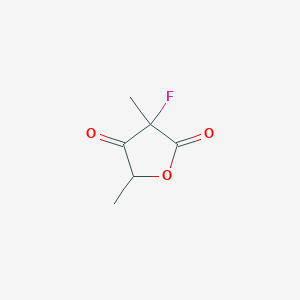
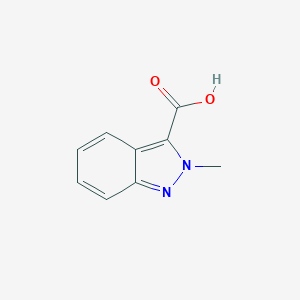
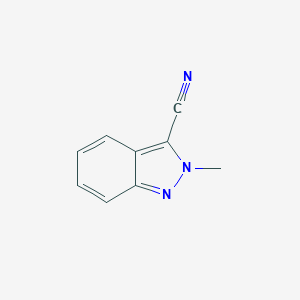
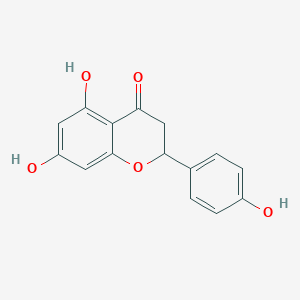


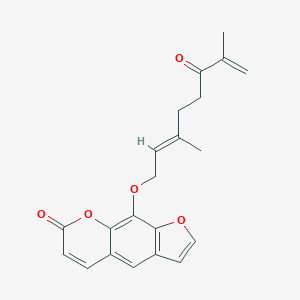
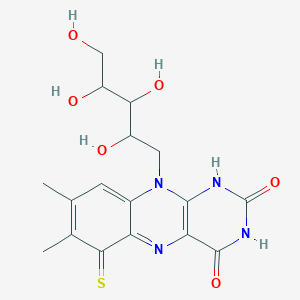
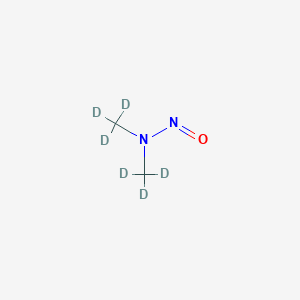
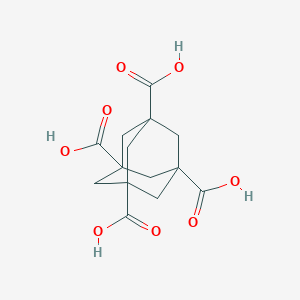
![N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B18143.png)
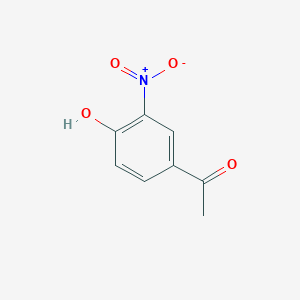
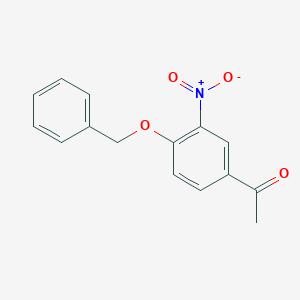
![4-N-[4-[4-[[4-[4-[[4-(4-anilinophenyl)iminocyclohexa-2,5-dien-1-ylidene]amino]phenyl]iminocyclohexa-2,5-dien-1-ylidene]amino]anilino]phenyl]benzene-1,4-diamine](/img/structure/B18150.png)